molecular formula C5H6N2OS B2706765 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one CAS No. 817172-26-2

5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one

Katalognummer: B2706765
CAS-Nummer: 817172-26-2
Molekulargewicht: 142.18
InChI-Schlüssel: BRJBBYOUMVBUMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one: is a heterocyclic compound that contains both imidazole and thiazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with glyoxal in the presence of a base, leading to the formation of the desired heterocyclic structure .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways .

Medicine: The compound is being investigated for its potential therapeutic applications, including as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .

Wirkmechanismus

The mechanism of action of 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

  • 2,3-Dihydroimidazo[2,1-b]thiazol-6-ylmethylamine
  • Benzo[d]imidazo[2,1-b]thiazole derivatives

Comparison: 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .

Biologische Aktivität

5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.

1. Antimicrobial Activity

Mechanism of Action
Research has shown that 5,6-dihydroimidazo[2,1-b]thiazole compounds exhibit potent antimicrobial activity against drug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). A study reported a minimum inhibitory concentration (MIC) of 3.7 µg/mL against MRSA, indicating strong antibacterial efficacy . The mechanism appears to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication and transcription .

Case Study: In Vivo Efficacy
In an in vivo model using wax moth larvae infected with MRSA, the compound demonstrated protective effects at doses equivalent to five times the MIC. This suggests potential for therapeutic applications in treating MRSA infections .

CompoundMIC (µg/mL)Target OrganismIn Vivo Model
5,6-Dihydroimidazo[2,1-b]thiazole3.7MRSAWax moth larvae

2. Anticancer Activity

In Vitro Studies
The anticancer properties of 5,6-dihydroimidazo[2,1-b]thiazole derivatives have been investigated against various cancer cell lines. A notable study evaluated these compounds against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay to determine cytotoxicity. The results indicated that several derivatives exhibited significant anti-proliferative activity with IC50 values ranging from low micromolar concentrations .

Structure-Activity Relationship (SAR)
The SAR analysis revealed that compounds with electron-donating groups showed enhanced cytotoxic effects compared to those with electron-withdrawing groups. For instance, a compound with a single phenyl group exhibited moderate activity, while others with more complex substituents showed improved efficacy against cancer cells .

CompoundCell LineIC50 (µM)
5,6-Dihydroimidazo[2,1-b]thiazole Derivative AHCT-11615 ± 2
5,6-Dihydroimidazo[2,1-b]thiazole Derivative BHepG220 ± 3

3. Cytotoxicity and Safety Profile

Cytotoxicity Evaluation
Cytotoxicity assays conducted on human red blood cells indicated that the tested compounds exhibited low hemolytic activity (<2% at concentrations up to 128 µg/mL), suggesting a favorable safety profile for potential therapeutic use .

4. Other Biological Activities

Beyond antimicrobial and anticancer properties, imidazo[2,1-b]thiazole derivatives have been reported to possess anti-inflammatory and antioxidant activities. These compounds have shown promise in modulating biological pathways involved in inflammation and oxidative stress, further broadening their therapeutic potential .

Eigenschaften

IUPAC Name

5,6-dihydro-3H-imidazo[2,1-b][1,3]thiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c8-4-3-7-2-1-6-5(7)9-4/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJBBYOUMVBUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(=O)SC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.